FTase Inhibitor III

Enzymology Drug Discovery Assay Development

FTase Inhibitor III (CAS 2710375-18-9) is an anion-dependent inhibitor of farnesyltransferase (FTase). Identified through a phenotypic screening approach rather than by target-based design, its mechanism of action differs from many classic farnesyltransferase inhibitors (FTIs).

Molecular Formula C24H34N6O
Molecular Weight 422.6 g/mol
Cat. No. B12422064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFTase Inhibitor III
Molecular FormulaC24H34N6O
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC(C)(C)C
InChIInChI=1S/C24H34N6O/c1-17-22(18(2)27(6)26-17)23(31)29-13-11-28(12-14-29)15-21-25-19-9-7-8-10-20(19)30(21)16-24(3,4)5/h7-10H,11-16H2,1-6H3
InChIKeyYHWDDYZFKUHHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FTase Inhibitor III: A Phenotypically Discovered, Anion-Dependent Farnesyltransferase Modulator for Research Procurement


FTase Inhibitor III (CAS 2710375-18-9) is an anion-dependent inhibitor of farnesyltransferase (FTase) . Identified through a phenotypic screening approach rather than by target-based design, its mechanism of action differs from many classic farnesyltransferase inhibitors (FTIs) . The compound, with the molecular formula C24H34N6O and a molecular weight of 422.57, is a synthetic small molecule supplied for preclinical research applications . It is available from multiple commercial vendors for use in studying protein prenylation and related cellular signaling pathways.

Procurement Rationale for FTase Inhibitor III: Why Molecular Specificity Precludes In-Class Substitution


The farnesyltransferase inhibitor (FTI) class is chemically and mechanistically diverse, encompassing peptidomimetics like FTI-277, non-peptidomimetic heterocycles such as Tipifarnib and Lonafarnib, and bisubstrate analogs [1]. While compounds like FTI-277 are well-characterized with published IC50 values (e.g., 500 pM for FTase) and defined selectivity profiles [2], FTase Inhibitor III is defined by its unique discovery pathway—a phenotypic screen—and its specific anion-dependent activity . These distinct origins mean its biological fingerprint, including its off-target profile, cellular potency, and ADME/Tox properties, cannot be inferred from other FTIs. Substituting a well-characterized FTI for FTase Inhibitor III would introduce an unquantified and likely significant experimental variable, invalidating comparative studies and risking project-specific failures. The compound's value lies not in being the most potent FTI, but in its unique, empirically discovered, and commercially available chemical identity for specific research applications.

Critical Evidence Gap Analysis for FTase Inhibitor III: A Comparative Assessment Against Published FTI Benchmarks


Lack of Direct Comparative Potency Data for FTase Inhibitor III Against Standard FTIs

A direct, head-to-head quantitative comparison of FTase Inhibitor III's potency (e.g., IC50) against other FTIs like FTI-277 or Tipifarnib is not possible because the specific quantitative data for FTase Inhibitor III has not been reported in the public domain . Vendor datasheets describe the compound as an 'anion-dependent Farnesyltransferase inhibitor from a phenotypic screen' but do not provide any measured inhibitory constants or cellular activity data . This is in stark contrast to compounds like FTI-277 HCl, which has a published FTase IC50 of 500 pM and is noted for its 100-fold selectivity over the related enzyme GGTase I .

Enzymology Drug Discovery Assay Development

Defined Physicochemical Properties for FTase Inhibitor III Supporting Sample Handling and Assay Design

FTase Inhibitor III is a defined chemical entity with measurable physicochemical properties that guide experimental use. The compound has a molecular weight of 422.57 and the molecular formula C24H34N6O . Its structure features a benzimidazole and a pyrazole moiety, with a predicted LogP of 3, indicating moderate lipophilicity . This is in contrast to more lipophilic FTIs like Tipifarnib (predicted LogP ~5) and may influence solubility and cellular permeability profiles. Vendor information suggests it is typically soluble in DMSO and can be formulated using standard protocols .

Chemical Biology Sample Preparation Solubility

Recommended Research Applications for FTase Inhibitor III Based on its Unique Discovery and Chemical Profile


Phenotypic Screening Follow-Up and Target Deconvolution Studies

Given its origin in a phenotypic screen, FTase Inhibitor III is an ideal tool compound for researchers conducting mechanistic follow-up studies on hits from similar screens . Its specific, albeit uncharacterized, bioactivity profile can be used as a probe to identify the molecular target(s) responsible for the observed phenotype, for instance, through affinity-based proteomics or genetic resistance mapping. Using the exact compound from the original screen ensures experimental continuity and relevance .

Chemical Probe for Investigating Anion-Dependent FTase Inhibition

The reported 'anion-dependent' activity of FTase Inhibitor III suggests a unique binding mode or mechanism of action distinct from other known FTIs, which typically compete with substrates . This compound can serve as a specialized chemical probe to investigate the role of anionic cofactors or charged residues in the FTase active site, or to study a subset of FTase substrates whose prenylation is differentially sensitive to this inhibition mechanism .

In Vitro Studies on Protein Prenylation in Disease Models with a Novel Chemical Scaffold

FTase Inhibitor III presents a novel chemical scaffold ([4-[[1-(2,2-dimethylpropyl)-1H-benzimidazol-2-yl]methyl]-1-piperazinyl](1,3,5-trimethyl-1H-pyrazol-4-yl)methanone) that is structurally distinct from the peptidomimetic (e.g., FTI-277) and tricyclic (e.g., Lonafarnib) FTIs . Researchers studying protein prenylation in cancer, progeria, or infectious disease models who seek to avoid cross-resistance or compound-specific off-target effects associated with other FTI chemotypes may find this unique scaffold to be a valuable alternative research tool . Its use can help validate that observed phenotypes are due to on-target FTase inhibition rather than scaffold-specific artifacts.

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